molecular formula C22H23FN2O3 B1164542 MDMB-FUBICA metabolite 3

MDMB-FUBICA metabolite 3

Cat. No.: B1164542
M. Wt: 382.4
InChI Key: PZPKPULZRMBYJZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Synthetic Cannabinoid Receptor Agonists (SCRAs) and Their Metabolic Significance

Synthetic cannabinoid receptor agonists (SCRAs) are a diverse and continuously evolving class of new psychoactive substances (NPS). mdpi.com These man-made chemicals are designed to interact with the same cannabinoid receptors in the brain as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis. nih.govwikipedia.org However, many SCRAs exhibit higher binding affinities and act as full agonists at these receptors, unlike THC which is a partial agonist. wikipedia.org This can lead to greater potency and a different toxicological profile. nih.gov

The metabolism of SCRAs is a critical area of study for forensic and clinical toxicologists. scispace.com Most SCRAs are extensively metabolized in the body, meaning the parent compound is often found in very low concentrations or is entirely absent in biological samples like urine. nih.gov Therefore, identifying the major metabolites is essential for reliably detecting the use of a specific SCRA. scispace.com The metabolic pathways commonly involve oxidation (hydroxylation) and hydrolysis. scispace.comnih.gov Understanding these metabolic transformations is crucial for developing accurate analytical methods for toxicological screening and for interpreting forensic findings. ugent.be

Emergence and Structural Classification of MDMB-FUBICA within New Psychoactive Substances

MDMB-FUBICA emerged as a new psychoactive substance and was first officially reported in Europe, with seizures by police in Sweden and Hungary. uniklinik-freiburg.de It is structurally classified as an indole-based synthetic cannabinoid. This distinguishes it from its indazole-based analog, MDMB-FUBINACA. The chemical structure of MDMB-FUBICA features an indole (B1671886) core, a 4-fluorobenzyl group, and a methyl ester of L-valine. caymanchem.com The systematic name for MDMB-FUBICA is N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester. caymanchem.com

Research Imperatives for Comprehensive Metabolite Characterization

The rapid emergence of new SCRAs presents a constant challenge for toxicological analysis. As manufacturers alter chemical structures to evade legal controls, laboratories must continuously update their detection methods. mdpi.com Comprehensive characterization of metabolites is imperative because these metabolic products are often the primary targets for detection in biological fluids. nih.gov Research into the metabolism of new SCRAs, like MDMB-FUBICA, is necessary to identify the most abundant and specific biomarkers of consumption. uniklinik-freiburg.de This allows for the development of sensitive and reliable screening methods for use in clinical and forensic settings. uniklinik-freiburg.de The identification of stable metabolites is particularly important, as some parent SCRAs with ester bonds can be unstable in biological samples. ojp.gov

Specific Focus and Nomenclature of MDMB-FUBICA Metabolite 3 (e.g., as a Carboxylic Acid Derivative)

This article focuses specifically on this compound. This metabolite is the result of ester hydrolysis of the parent compound, MDMB-FUBICA. nih.govuniklinik-freiburg.de This metabolic process cleaves the methyl ester group, resulting in a carboxylic acid derivative. uniklinik-freiburg.de The formal name for this metabolite is N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine. caymanchem.com It is also referred to by synonyms such as MDMB-FUBICA 3,3-dimethylbutanoic acid and MDMB-FUBICA-carboxylic acid. caymanchem.comlgcstandards.com In forensic casework, this carboxylic acid metabolite has been identified as a significant biomarker. uniklinik-freiburg.de

Aims and Scope of Academic Inquiry into this compound

The primary aim of academic and forensic inquiry into this compound is to establish it as a reliable biomarker for the consumption of MDMB-FUBICA. Research has focused on identifying the in vivo and in vitro metabolites of MDMB-FUBICA to determine the most suitable analytical targets. uniklinik-freiburg.de Studies have shown that the hydrolysis product of the methyl ester, metabolite 3, is the most predominant metabolite in urine samples. uniklinik-freiburg.de Therefore, it is recommended as the target analyte when maximum sensitivity is required, such as in abstinence control. uniklinik-freiburg.de The scope of this inquiry includes the chemical characterization of the metabolite, its detection in authentic forensic case samples, and its differentiation from metabolites of similar compounds. uniklinik-freiburg.de It is also noted that this metabolite may be a product of ADB-FUBICA metabolism as well. caymanchem.com

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4

InChI

InChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28)/t19-/m1/s1

InChI Key

PZPKPULZRMBYJZ-LJQANCHMSA-N

SMILES

O=C(N[C@H](C(O)=O)C(C)(C)C)C1=CN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

Synonyms

(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid

Origin of Product

United States

Metabolic Pathways of Mdmb Fubica Leading to Mdmb Fubica Metabolite 3

In Vitro Biotransformation Studies

In vitro studies using human-derived liver preparations are fundamental for characterizing the metabolic fate of synthetic cannabinoids. These models allow for the precise investigation of biotransformation pathways and the identification of the enzymes responsible.

Human Liver Microsomes (HLM) are a standard in vitro tool for studying phase I metabolism. Incubations of MDMB-FUBICA with pooled HLM (pHLM) have demonstrated that ester hydrolysis is a significant metabolic route. nih.govresearchgate.net Studies investigating a range of synthetic cannabinoids with terminal ester groups have consistently shown that this hydrolysis occurs, leading to the formation of the corresponding carboxylic acid metabolite. nih.govresearchgate.net

For synthetic cannabinoids containing a tert-leucine head group, such as MDMB-FUBICA, the formation of the carboxylic acid metabolite via ester hydrolysis is a common biotransformation. researchgate.netdundee.ac.uk However, the rate of this hydrolysis can be relatively low compared to other metabolic reactions or to synthetic cannabinoids with different structural motifs, such as those with a valine-derived moiety. nih.govresearchgate.net In one study, the relative amount of the hydrolysis metabolite formed from MDMB-FUBICA in pHLM incubations was less than 1%. nih.gov

Table 1: Summary of In Vitro HLM Metabolism Findings for MDMB-FUBICA and Related Compounds

Compound In Vitro System Key Metabolic Pathway Finding
MDMB-FUBICA pHLM Ester Hydrolysis Low formation of the carboxylic acid metabolite (<1%) was observed. nih.gov
MDMB-4en-PINACA HLM Ester Hydrolysis The ester hydrolysis product was a major metabolite detected. semanticscholar.org
5F-MDMB-PICA HLM Ester Hydrolysis The ester hydrolysis metabolite was identified as one of the most abundant. nih.gov

Cryopreserved human hepatocytes offer a more comprehensive in vitro model, as they contain a full complement of metabolic enzymes for both phase I and phase II reactions. Studies using human hepatocytes have confirmed the findings from HLM research, showing that ester hydrolysis is a primary metabolic pathway for many synthetic cannabinoids. dundee.ac.uksemanticscholar.orgresearchgate.net

For MDMB-4en-PINACA, a structurally similar compound, the two most abundant metabolites in hepatocyte incubations were the ester hydrolysis product and a metabolite that had undergone both ester hydrolysis and dihydrodiol formation. semanticscholar.org This indicates that even in a more complete cellular system, the cleavage of the ester bond to form the carboxylic acid is a predominant metabolic step. Generally, hepatocytes are considered to provide a better estimation of in vivo metabolic profiles compared to HLM. researchgate.net

The biotransformation of MDMB-FUBICA to its metabolite 3 is primarily an enzymatic process. Research has focused on identifying the specific enzyme families responsible for this hydrolysis reaction.

Human carboxylesterases (hCES) are the principal enzymes responsible for the hydrolysis of ester-containing compounds. nih.govresearchgate.net Studies using recombinant hCES isoforms have shown that hCES1b and hCES1c are involved in the hydrolysis of MDMB-FUBICA. nih.gov

However, the efficiency of this hydrolysis for compounds with a tert-leucine-derived structural motif, like MDMB-FUBICA, is notably low. nih.govresearchgate.net Due to these low hydrolysis rates, detailed enzyme kinetics according to the Michaelis–Menten model could not be determined for this specific subgroup of synthetic cannabinoids. nih.govresearchgate.net This contrasts with synthetic cannabinoids containing a valine-derived moiety, which are hydrolyzed more readily by hCES1 isozymes. nih.gov The formation of carboxylic acid metabolites from synthetic cannabinoids is often NADPH-independent, further pointing to the primary role of carboxylesterases rather than CYP enzymes in this specific reaction. dundee.ac.uknih.gov

Table 2: Carboxylesterase Activity on MDMB-FUBICA

Enzyme Substrate Activity Kinetic Modeling
hCES1b MDMB-FUBICA Hydrolysis detected Not modeled due to low rates nih.gov
hCES1c MDMB-FUBICA Hydrolysis detected Not modeled due to low rates nih.gov

Identification of Enzymes Catalyzing Formation of MDMB-FUBICA Metabolite 3

In Vivo Metabolite Identification and Pathways

The detection of metabolites in authentic human samples is crucial for confirming the relevance of in vitro findings. Because synthetic cannabinoids are often rapidly and completely metabolized, the parent compound is rarely detected in urine or blood samples, making metabolites the primary targets for toxicological screening. nih.gov

This compound, the ester hydrolysis product, has been identified as a major in vivo metabolite. ojp.gov For the closely related compound MDMB-4en-PINACA, the ester hydrolysis metabolite was one of only two metabolites detected in an authentic urine sample, highlighting its importance as a urinary biomarker. semanticscholar.org Similarly, for 4F-MDMB-BICA, the ester hydrolysis metabolite was selected as a reliable primary biomarker in both urine and blood. semanticscholar.org These findings underscore that despite potentially low formation rates in some in vitro systems, the carboxylic acid metabolite is a persistent and detectable marker of MDMB-FUBICA consumption in vivo.

Analysis of Authentic Biological Specimens for this compound

The identification and quantification of MDMB-FUBICA metabolites in biological samples are critical for forensic and clinical toxicology. Analysis of authentic human urine and blood specimens has consistently shown that metabolites resulting from the hydrolysis of the methyl ester group are among the most abundant products detected. researchgate.net High-resolution mass spectrometry techniques are instrumental in the characterization of these metabolites, providing detailed structural information. nih.govsemanticscholar.org

In forensic casework, the detection of specific metabolites serves as a reliable indicator of MDMB-FUBICA consumption, especially since the parent compound is often present at very low concentrations or is rapidly metabolized. nih.govsemanticscholar.org Studies have demonstrated that the butanoic acid metabolite of similar synthetic cannabinoids is a stable biomarker in both blood and urine. ojp.gov The analysis of these biological matrices provides a window into the metabolic fate of the parent compound and helps in identifying the most suitable biomarkers for routine screening. semanticscholar.org

Table 1: Detection of MDMB-FUBICA Metabolites in Biological Samples

Specimen Type Predominant Metabolite Type Analytical Techniques
Urine Ester hydrolysis products, Glucuronidated metabolites LC-MS/MS, LC-QToF-MS
Blood Ester hydrolysis products UHPLC-HRMS-MS

Primary Phase I Metabolic Reactions Preceding this compound Formation

Phase I metabolism of MDMB-FUBICA involves a series of enzymatic reactions that introduce or expose functional groups on the parent molecule. These initial transformations are key to the formation of this compound and other related compounds. The primary reactions observed are ester hydrolysis, hydroxylation, and dehydrogenation.

The most significant Phase I metabolic pathway for MDMB-FUBICA is the hydrolysis of its terminal methyl ester group. researchgate.net This reaction is catalyzed by human carboxylesterases (hCES), particularly hCES1b and hCES1c. researchgate.netnih.gov The cleavage of the ester bond results in the formation of a carboxylic acid metabolite, which is a key step in the pathway leading to this compound. nih.govcaymanchem.com In vitro studies with human liver microsomes have confirmed that ester hydrolysis is a major biotransformation, with the resulting carboxylic acid being a prominent metabolite. researchgate.netnih.gov The extent of this hydrolysis can differ among various synthetic cannabinoids, but for those with a terminal ester group like MDMB-FUBICA, it is a consistently observed and significant pathway. nih.gov

Table 2: Enzymes Involved in Ester Hydrolysis of MDMB-FUBICA

Enzyme Family Specific Isozymes Role in Metabolism
Human Carboxylesterases (hCES) hCES1b, hCES1c Catalyze the hydrolysis of the methyl ester group

Following or preceding ester hydrolysis, hydroxylation reactions can occur on various parts of the MDMB-FUBICA molecule. researchgate.net These reactions, primarily mediated by cytochrome P450 enzymes, introduce hydroxyl (-OH) groups, increasing the polarity of the compound. Hydroxylation can take place on the indole (B1671886) ring or the alkyl side chain of the molecule. researchgate.net The resulting hydroxylated metabolites can then undergo further metabolic transformations.

Dehydrogenation is another observed Phase I metabolic reaction. This process involves the removal of hydrogen atoms, potentially leading to the formation of double bonds or ketone groups. researchgate.net Additionally, for fluorinated synthetic cannabinoids, oxidative defluorination of the fluorobenzyl moiety can occur. researchgate.net This process involves the enzymatic cleavage of the carbon-fluorine bond, which is a significant pathway for the metabolism of many fluorinated xenobiotics. nih.gov

Secondary Phase II Metabolic Conjugation of this compound

After the initial Phase I transformations, the resulting metabolites, including this compound, can undergo Phase II conjugation reactions. researchgate.net These reactions involve the attachment of endogenous polar molecules to the metabolite, which further increases its water solubility and facilitates its excretion from the body. drughunter.com

The most common Phase II reaction for synthetic cannabinoid metabolites is glucuronidation. researchgate.net This process is mediated by UDP-glucuronosyltransferases (UGTs) and involves the conjugation of glucuronic acid to the metabolite. drughunter.com For this compound, which possesses a carboxylic acid group as a result of ester hydrolysis, this functional group is a primary site for glucuronidation, forming an acyl glucuronide. researchgate.netdrughunter.com Hydroxylated metabolites can also be conjugated with glucuronic acid at the site of the hydroxyl group. researchgate.net The resulting glucuronide conjugates are highly water-soluble and are readily eliminated in the urine. researchgate.netnih.gov The detection of these glucuronidated metabolites in urine is a strong confirmation of exposure to the parent compound. researchgate.net

Sulfation Pathways

Sulfation is a Phase II metabolic process that increases the water solubility of a compound, facilitating its excretion from the body. In the metabolism of synthetic cannabinoids, sulfation typically occurs after initial Phase I modifications, such as hydroxylation or the primary ester hydrolysis that forms metabolite 3. For related compounds like 4F-MDMB-BINACA and 4F-MDMB-BICA, sulfation has been identified as one of the Phase II biotransformations. nih.govspringermedizin.de For instance, a sulfate metabolite (m/z 460) of 4F-MDMB-BINACA has been detected, resulting from the sulfation of a hydroxylated intermediate. springermedizin.de While sulfation is an established pathway for this class of compounds, its specific role in the further metabolism of this compound is not extensively detailed in the available literature. Typically, the carboxyl group of metabolite 3 would be more prone to glucuronidation, another major Phase II pathway.

Structure-Metabolism Relationships and Analogous Transformations

The metabolism of a synthetic cannabinoid is profoundly influenced by its chemical structure. By comparing MDMB-FUBICA to its analogs, clear patterns in biotransformation emerge, highlighting the roles of the core structure and appended side chains.

Comparison of MDMB-FUBICA Metabolism with Structurally Related SCRAs (e.g., 5F-MDMB-PICA, MDMB-FUBINACA)

The metabolic profiles of MDMB-FUBICA, 5F-MDMB-PICA, and MDMB-FUBINACA show significant overlap, primarily due to the presence of the methyl tert-leucinate moiety, which is susceptible to hydrolysis.

MDMB-FUBICA (AMB-FUBICA) features an indole core. Its primary metabolic step is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, this compound. caymanchem.comcaymanchem.com

5F-MDMB-PICA is a close structural analog, also possessing an indole core. Its metabolism is similarly dominated by ester hydrolysis to form its butanoic acid metabolite. ojp.gov Studies have shown that ester hydrolysis, sometimes in combination with oxidative defluorination, produces the most prevalent metabolites. cncb.ac.cnresearchgate.net

MDMB-FUBINACA differs by having an indazole core instead of an indole core. wikipedia.org Despite this difference, ester hydrolysis is also a major metabolic pathway, leading to the formation of its analogous carboxylic acid metabolite. researchgate.net For MDMB-FUBINACA, the most abundant metabolites are reported to be the products of this ester hydrolysis, found in both free and glucuronidated forms. researchgate.net

This consistent pattern of ester hydrolysis across different core structures underscores its importance as a primary metabolic clearance route for SCRAs containing this specific side chain.

Below is an interactive table summarizing the core structures and primary metabolic pathways for these related compounds.

CompoundCore StructurePrimary Metabolic PathwayKey Metabolite
MDMB-FUBICA IndoleEster HydrolysisThis compound (Carboxylic Acid)
5F-MDMB-PICA IndoleEster Hydrolysis, Oxidative Defluorination5F-MDMB-PICA Carboxylic Acid
MDMB-FUBINACA IndazoleEster HydrolysisMDMB-FUBINACA Carboxylic Acid

Influence of Core Structure and Side Chain Modifications on Metabolite Profile

The specific chemical groups attached to the core structure of a synthetic cannabinoid dictate which metabolic enzymes can interact with it, thereby influencing the resulting metabolite profile.

The amino acid side chain is a critical determinant of metabolism. Research into structure-metabolism relationships has shown that the bulkiness of the amino acid ester can affect the rate and extent of hydrolysis. For example, a systematic comparison found that SCRAs with a methyl tert-leucinate (MDMB) side chain undergo less extensive ester hydrolysis (contributing to 47.6–60.7% of total metabolites) compared to those with a methyl valinate (MMB) side chain, where hydrolysis was the dominant pathway (90.9–96.0%). researchgate.net This suggests that the bulky tert-butyl group in compounds like MDMB-FUBICA may slightly hinder enzymatic access, allowing other metabolic pathways like hydroxylation and dihydrodiol formation to become more prominent compared to their valinate counterparts. researchgate.net

The core structure (e.g., indole vs. indazole) primarily influences the sites of oxidative metabolism. While the ester side chain is hydrolyzed in both indole (MDMB-FUBICA) and indazole (MDMB-FUBINACA) analogs, the heterocyclic core itself is also a target for hydroxylation and oxidation at various positions, leading to a diverse array of secondary metabolites. dntb.gov.ua

Analytical Methodologies for Detection and Characterization of Mdmb Fubica Metabolite 3

Advanced Chromatographic Separation Techniques

The effective separation of MDMB-FUBICA metabolite 3 from complex biological matrices is a prerequisite for its accurate detection and characterization. Advanced chromatographic techniques, particularly liquid chromatography, are fundamental to achieving the necessary selectivity and resolution.

Development and Optimization of Liquid Chromatography (LC) Methods

The development of robust liquid chromatography (LC) methods is essential for the reliable analysis of this compound. These methods are meticulously optimized to ensure the efficient separation of the metabolite from endogenous matrix components and other related substances. Key to this optimization is the selection of the stationary phase, mobile phase composition, and gradient elution parameters.

For the analysis of synthetic cannabinoid metabolites, reversed-phase chromatography is commonly employed. C18 columns are a frequent choice for the stationary phase, offering effective retention and separation of these moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous component, often water with a formic acid additive to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol.

Gradient elution is a standard practice, where the proportion of the organic solvent is increased over the course of the analytical run. This allows for the effective elution of a wide range of compounds with varying polarities. The optimization of the gradient profile is critical to achieving good resolution between the target analyte and any potential interferences. While specific parameters can vary between laboratories, a representative LC method for the analysis of synthetic cannabinoid metabolites is detailed in the table below.

ParameterCondition
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program Start at a lower percentage of mobile phase B, gradually increasing to a high percentage over several minutes to elute the analyte. This is followed by a re-equilibration step at the initial conditions.
Flow Rate Typically in the range of 0.3-0.6 mL/min
Column Temperature Maintained at a constant temperature, often around 40-50°C, to ensure reproducible retention times.
Injection Volume A small volume, typically 5-10 µL, of the prepared sample extract is injected.

Application of Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

To further improve the efficiency and speed of separation, ultra-high performance liquid chromatography (UHPLC) is increasingly utilized. UHPLC systems employ columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and pressures. This results in significantly faster analysis times and enhanced chromatographic resolution compared to traditional LC methods. The improved resolution is particularly beneficial for separating isomeric metabolites, which can be a challenge in the analysis of synthetic cannabinoids. semanticscholar.org

The fundamental principles of method development for UHPLC are similar to those for conventional LC, involving the optimization of the stationary phase, mobile phase, and gradient. However, the shorter analysis times offered by UHPLC enable a higher sample throughput, which is a significant advantage in forensic and clinical laboratories. A typical UHPLC method for synthetic cannabinoid metabolite screening would utilize a C18 or similar reversed-phase column with a gradient of water and acetonitrile, both containing an acid modifier like formic acid, at a flow rate optimized for the specific column dimensions. semanticscholar.orgnih.govresearchgate.net

High-Resolution Mass Spectrometric Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and structural elucidation of this compound. HRMS instruments provide highly accurate mass measurements, which are crucial for determining the elemental composition of the analyte and for differentiating it from other compounds with similar nominal masses.

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for Accurate Mass Measurement and Isotope Patterns

Quadrupole time-of-flight (QTOF) mass spectrometry is a powerful HRMS technique used for the analysis of synthetic cannabinoid metabolites. ojp.gov A QTOF instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid configuration allows for the selection of a specific precursor ion in the quadrupole, followed by high-resolution and accurate mass analysis in the TOF section.

For this compound, a QTOF analysis would provide a highly accurate measurement of its protonated molecule ([M+H]+), which has a theoretical monoisotopic mass of 383.1819. The high mass accuracy of QTOF instruments, typically in the low ppm range, allows for the confident determination of the elemental composition (C22H24FN2O3+). Furthermore, the instrument's high resolution enables the observation of the compound's isotopic pattern, which provides additional confirmation of its elemental formula.

ParameterDescription
Ionization Mode Electrospray Ionization (ESI) in positive mode is typically used to generate the protonated molecule [M+H]+.
Mass Analyzer A time-of-flight (TOF) analyzer provides high-resolution and accurate mass measurements.
Mass Accuracy Typically below 5 ppm, allowing for high confidence in elemental composition determination.
Data Acquisition Data is often acquired in a data-dependent mode, where the instrument automatically selects precursor ions for fragmentation (MS/MS).

Orbitrap Mass Spectrometry for Enhanced Mass Accuracy and Sensitivity

Orbitrap mass spectrometry is another leading HRMS technology that offers exceptionally high resolution and mass accuracy. semanticscholar.orgresearchgate.net An Orbitrap instrument utilizes a novel mass analyzer where ions are trapped in an electrostatic field and their axial oscillation frequencies are converted into mass-to-charge ratios. This technology is renowned for its ability to achieve very high resolving power, often exceeding 100,000 FWHM, which allows for the separation of ions with very similar masses.

In the analysis of this compound, an Orbitrap mass spectrometer would provide superior mass accuracy, often in the sub-1 ppm range, further increasing the certainty of its identification. The high sensitivity of Orbitrap instruments is also advantageous for detecting low concentrations of the metabolite in biological samples. The use of UHPLC coupled with Orbitrap HRMS is a powerful combination for the comprehensive screening and identification of synthetic cannabinoid metabolites. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of this compound. In an MS/MS experiment, the protonated molecule of the metabolite is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
383.1819VariesVariesCleavage of the amide bond, loss of the 3,3-dimethylbutanoic acid moiety.
383.1819VariesVariesFragmentation of the indole (B1671886) core.
383.1819VariesVariesLoss of the fluorobenzyl group.

This detailed analysis of the fragment ions provides unequivocal structural confirmation, making tandem mass spectrometry an essential component of the analytical workflow for this compound.

Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA/SWATH®) Strategies

Modern mass spectrometry-based techniques are indispensable for the identification and characterization of synthetic cannabinoid metabolites in complex biological matrices. Both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) strategies are employed, with DIA, particularly in the form of Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH®), offering distinct advantages for comprehensive toxicological screening.

In a Data-Dependent Acquisition (DDA) workflow, the mass spectrometer first performs a full scan to detect precursor ions. Subsequently, it selects the most intense ions to be fragmented, generating product ion spectra for identification. This method is effective for identifying abundant metabolites. However, due to the stochastic nature of precursor ion selection, low-abundance metabolites may not be selected for fragmentation, leading to incomplete data.

In contrast, Data-Independent Acquisition (DIA) , such as SWATH®, fragments all precursor ions within a specified mass range in a systematic and non-targeted manner. This is achieved by sequentially stepping through predefined precursor isolation windows across the entire mass range of interest nih.govnih.gov. The resulting comprehensive fragment ion maps can be retrospectively interrogated for the presence of known and unknown compounds, provided a spectral library is available nih.gov. This approach ensures that fragment ion data is collected for all detectable analytes in a sample, which is particularly beneficial for the analysis of complex samples in metabolomics and toxicology researchgate.netbeilstein-journals.org. The use of SWATH® acquisition has been shown to improve metabolite coverage compared to traditional DDA methods mdpi.com. For synthetic cannabinoid analysis, a non-targeted data acquisition technique like SWATH® allows for the retrospective mining of data for newly emerging drugs without the need for sample re-analysis.

The table below summarizes the key differences between DDA and DIA/SWATH® strategies.

FeatureData-Dependent Acquisition (DDA)Data-Independent Acquisition (DIA/SWATH®)
Precursor Selection Selects the most intense precursor ions for fragmentation.Fragments all precursor ions within predefined windows.
Data Completeness May miss low-abundance analytes.Provides a comprehensive digital record of all fragment ions.
Reproducibility Can be less reproducible due to stochastic selection.Highly reproducible across samples.
Retrospective Analysis Limited to the data acquired at the time of analysis.Allows for retrospective data mining for new compounds.
Software Requirement Standard data processing software.Requires specialized software for data processing and library searching.

Comprehensive Sample Preparation and Extraction Protocols

The accurate detection of this compound in biological matrices such as urine and blood necessitates robust and efficient sample preparation to remove interferences and concentrate the analyte. The primary methods employed are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples like urine and blood. For synthetic cannabinoid metabolites, which are typically neutral to acidic, reversed-phase SPE cartridges are commonly employed arkat-usa.org.

A general SPE protocol for the extraction of synthetic cannabinoid metabolites from urine involves the following steps:

Sample Pre-treatment: Urine samples are often buffered to a specific pH.

Cartridge Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Sample Loading: The pre-treated sample is passed through the cartridge, where the analytes are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: The analytes of interest are eluted from the cartridge using a strong organic solvent.

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrument.

A study on the analysis of 61 synthetic cannabinoid metabolites in urine utilized a reversed-phase silica-based sorbent with a phenyl functional group for SPE caymanchem.com. The limit of detection for the metabolites ranged from 0.025 ng/mL to 0.5 ng/mL, with recoveries between 43% and 97% caymanchem.com.

Liquid-Liquid Extraction (LLE) is another common sample preparation technique, particularly for blood samples. This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the extraction of synthetic cannabinoid metabolites from blood, a typical LLE procedure is as follows:

Sample Preparation: Blood samples are often buffered to adjust the pH, which can influence the extraction efficiency of acidic metabolites.

Extraction: An organic solvent immiscible with water (e.g., ethyl acetate, methyl tert-butyl ether) is added to the sample. The mixture is then vortexed or agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

Collection and Evaporation: The organic layer containing the analyte is collected and evaporated to dryness.

Reconstitution: The residue is reconstituted in a suitable solvent for analysis.

A study on the stability of synthetic cannabinoids in human blood employed an LLE method where blood samples were basified and extracted with methyl tert-butyl ether nih.gov. Another protocol for the determination of synthetic cannabinoids in blood and urine using GC-MS involved LLE with ethyl acetate after pH adjustment beilstein-journals.org.

In the body, drugs and their metabolites can undergo Phase II metabolism, where they are conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion. These conjugated metabolites, particularly glucuronides, are often abundant in urine. To detect the Phase I metabolite, an enzymatic hydrolysis step is required to cleave the conjugate bond.

This is typically achieved by incubating the urine sample with a β-glucuronidase enzyme. The efficiency of hydrolysis can be influenced by the choice of enzyme, incubation time, and temperature researchgate.netcaymanchem.com. For instance, a method for the analysis of 4F-MDMB-BICA metabolites in urine involved incubating the sample with β-glucuronidase from Helix pomatia overnight at room temperature nih.gov. The reaction is usually performed in an acidic buffer (e.g., sodium acetate buffer at pH 5) to ensure optimal enzyme activity nih.gov. Following hydrolysis, the sample can be subjected to SPE or LLE for extraction of the deconjugated metabolite.

The table below outlines a typical enzymatic hydrolysis procedure.

StepDescription
1. Sample Preparation A specific volume of urine is mixed with a buffer solution (e.g., sodium acetate, pH 5).
2. Enzyme Addition A solution of β-glucuronidase enzyme is added to the buffered urine sample.
3. Incubation The mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1 hour to overnight).
4. pH Adjustment After incubation, the pH of the solution may be adjusted to optimize the subsequent extraction step.
5. Extraction The hydrolyzed sample is then subjected to either SPE or LLE to extract the deconjugated metabolite.

Development and Validation of Analytical Reference Standards for this compound

The accurate identification and quantification of this compound in forensic and research settings rely on the availability of high-purity analytical reference standards researchgate.net. These standards are essential for method validation, instrument calibration, and ensuring the reliability of analytical results.

The synthesis of this compound, which is N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, can be achieved through a multi-step process. A plausible synthetic route, based on established organic chemistry principles for the formation of similar indole derivatives and amide bonds, is outlined below.

Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

The synthesis would likely begin with the alkylation of an indole-3-carboxylic acid ester with 4-fluorobenzyl bromide. This is a standard nucleophilic substitution reaction where the nitrogen of the indole ring acts as the nucleophile. Following the alkylation, the ester group is hydrolyzed to the corresponding carboxylic acid.

Step 2: Amide Coupling

The synthesized 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid is then coupled with the amino acid L-tert-leucine (3-methyl-L-valine). This amide bond formation is a common reaction in peptide synthesis and can be facilitated by various coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

The general reaction is as follows: 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid + 3-methyl-L-valine → N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine

The synthesis of positional isomers would involve using different starting materials. For example, to synthesize an isomer with the 4-fluorobenzyl group at a different position on the indole ring, the corresponding substituted indole-3-carboxylic acid would be used as the starting material. Similarly, isomers with different substitutions on the phenyl ring would require the use of the appropriately substituted benzyl bromide in the first step. The synthesis of regioisomers of similar pyrazole-based synthetic cannabinoids has been reported, highlighting the importance of chromatographic separation and thorough analytical characterization to distinguish between isomers.

The table below lists the key reactants for the proposed synthesis of this compound.

ReactantRole
Indole-3-carboxylic acid esterStarting material for the indole core
4-fluorobenzyl bromideAlkylating agent to introduce the fluorobenzyl group
3-methyl-L-valine (L-tert-leucine)Amino acid for the amide coupling
EDC/HOBtCoupling reagents for amide bond formation

The final product would be purified using techniques such as column chromatography and characterized by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Spectroscopic and Chromatographic Characterization of Reference Materials

The unambiguous identification of this compound in biological samples relies on the comparison of analytical data with that of a certified reference material. The characterization of these reference standards involves a combination of spectroscopic and chromatographic techniques to confirm their chemical structure and purity.

Analytical reference standards for this compound are available as a crystalline solid with a purity of ≥98%. The molecular formula of this compound is C22H23FN2O3, and it has a molecular weight of 382.4 g/mol bertin-bioreagent.com.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography, is a cornerstone for the identification of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. In GC-MS, the electron ionization (EI) mass spectrum of the derivatized metabolite will exhibit characteristic fragment ions. For LC-MS/MS, electrospray ionization (ESI) is typically used, and collision-induced dissociation (CID) of the protonated molecule [M+H]+ generates a product ion spectrum specific to the metabolite's structure.

Chromatography: Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for determining its retention time, a key identifying characteristic. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods. The choice of the chromatographic conditions, such as the column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), is critical for achieving optimal separation and peak shape.

Establishment of Spectral Libraries and Databases

The rapid identification of this compound in forensic casework is greatly facilitated by the use of spectral libraries and databases. These curated collections of analytical data from known compounds serve as a reference for comparison with data from unknown samples.

GC-MS Spectral Libraries: Several spectral libraries include data for this compound. For instance, the Cayman Spectral Library, a searchable GC-MS database, contains the 70eV EI mass spectrum of this compound caymanchem.com. These libraries can be integrated into the software of GC-MS instruments, allowing for automated searching and identification of the metabolite in samples.

High-Resolution Mass Spectrometry (HRMS) Databases: The development of databases using techniques like Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) has also enhanced the capabilities for identifying new psychoactive substances and their metabolites ojp.gov. These databases may contain information on the accurate mass of the precursor ion and its fragment ions, providing a high degree of confidence in the identification of this compound ojp.gov. The statistical processing of data from these databases can help in the classification and identification of emerging substances ojp.gov.

The establishment and continuous updating of these spectral libraries and databases are critical for forensic laboratories to keep pace with the ever-changing landscape of synthetic cannabinoids.

Method Validation Parameters for this compound Analysis

To ensure the reliability and legal admissibility of analytical results, methods for the detection and quantification of this compound must be thoroughly validated. This process involves the evaluation of several key parameters.

Precision, Accuracy, and Limits of Detection/Quantification

Precision and Accuracy: Precision refers to the closeness of agreement between independent test results, while accuracy indicates the closeness of the result to a true or accepted value. These are typically evaluated at different concentration levels using quality control (QC) samples ovid.com. The precision is expressed as the relative standard deviation (%RSD), and accuracy is reported as the percentage of the nominal concentration.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the analysis of this compound, methods using liquid chromatography-tandem mass spectrometry (LC/MS/MS) have been developed with a reported limit of quantification as low as 0.2 ng/mL in urine umd.edu.

Parameter Description Typical Value/Expression
Precision Closeness of agreement between independent test results. Relative Standard Deviation (%RSD)
Accuracy Closeness of the result to a true or accepted value. Percentage of the nominal concentration
Limit of Detection (LOD) Lowest amount of analyte detectable. Signal-to-noise ratio (e.g., 3:1)
Limit of Quantification (LOQ) Lowest amount of analyte quantifiable with precision and accuracy. 0.2 ng/mL (in urine by LC/MS/MS) umd.edu

Matrix Effects and Interferences

Biological matrices such as blood and urine are complex and can contain endogenous substances that may interfere with the analysis of this compound. These matrix effects can lead to the suppression or enhancement of the analyte signal, affecting the accuracy and precision of the results.

The evaluation of matrix effects is a critical component of method validation. This is often done by comparing the response of the analyte in a standard solution to the response of the analyte spiked into a blank biological matrix extract. The use of an isotopically labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, is a common strategy to compensate for these interferences.

Stability Studies of this compound in Different Matrices

Understanding the stability of this compound in biological matrices under various storage conditions is essential for ensuring the integrity of samples from collection to analysis. Stability studies are conducted to determine the time and temperature at which samples can be stored without significant degradation of the analyte.

Studies have been conducted to evaluate the long-term stability of this compound in matrices such as blood and urine bu.edu. These studies typically involve storing spiked samples at different temperatures (e.g., room temperature, refrigerated, and frozen) and analyzing them at various time points. The results of these studies provide crucial information for laboratories on proper sample handling and storage procedures to ensure the reliability of analytical results ovid.comdcchemicals.com.

Matrix Storage Condition Stability Finding
Blood Various temperatures Subject to degradation over time
Urine Various temperatures Subject to degradation over time

Pharmacological Research and Structure Activity Relationships of Mdmb Fubica Metabolite 3

In Vitro Receptor Binding Affinity Studies

Pharmacological investigation into MDMB-FUBICA metabolite 3, formally known as N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine or MDMB-FUBICA 3,3-dimethylbutanoic acid, indicates a substantial decrease in binding affinity for cannabinoid receptors following the metabolic hydrolysis of the parent compound's methyl ester group. caymanchem.com

Assessment at Cannabinoid Receptor 2 (CB2)

Functional Activity Assays to Evaluate Agonism/Antagonism

The functional consequence of the greatly diminished binding affinity of this compound is a significant loss of agonist activity at the CB1 receptor.

G Protein Activation Studies (e.g., cAMP Accumulation, [35S]GTPγS Binding)

Functional assays confirm that the ester hydrolysis metabolite is a significantly less potent agonist than its parent compound. A study investigating the functional activity of the AMB-FUBINACA acid metabolite using a cAMP accumulation assay demonstrated that its potency as a CB1 receptor agonist was approximately 3000-fold lower than that of the parent AMB-FUBINACA. nih.gov As G protein activation is a direct downstream effect of receptor binding, the low affinity of this compound likewise results in a near-abolition of functional agonist efficacy. This is consistent with the general observation that carboxylated metabolites of synthetic cannabinoids are typically devoid of biological effects mediated by the CB1 receptor. nih.gov

Comparative CB1 Receptor Functional Potency (AMB-FUBINACA and its Acid Metabolite)

CompoundRelative Potency (cAMP Assay)Reference
AMB-FUBINACA (Parent Compound)~3000x higher nih.gov
AMB-FUBINACA carboxylic acid (Metabolite)~3000x lower nih.gov

β-Arrestin Recruitment Assays

There is currently a lack of published research specifically investigating the recruitment of β-arrestin by this compound. Studies on parent synthetic cannabinoids have explored this signaling pathway, but data for their inactive acid metabolites are absent. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound

The structure-activity relationship analysis of this compound centers on the critical structural modification that occurs during its formation: the hydrolysis of a methyl ester to a carboxylic acid.

The parent compound, MDMB-FUBICA, features a methyl ester on its L-tert-leucinate head group. This functional group is relatively lipophilic, a characteristic that is generally favorable for interaction with the predominantly hydrophobic binding pocket of the CB1 receptor.

Metabolism via ester hydrolysis cleaves this ester, replacing it with a carboxylic acid group. This transformation has profound implications for the molecule's pharmacological activity:

Increased Polarity: The carboxylic acid is significantly more polar than the methyl ester it replaces. At physiological pH, this group will be largely deprotonated, carrying a negative charge (carboxylate).

Disruption of Binding: The introduction of this polar, charged group into the lipophilic environment of the cannabinoid receptor's binding site is energetically unfavorable. This leads to a steric and electronic clash that severely hinders the ability of the metabolite to dock effectively within the receptor, explaining the dramatic loss of binding affinity observed in analogous compounds. nih.govnih.gov

Loss of Agonist Activity: Receptor activation requires precise binding to stabilize the active conformation of the receptor. Due to its inability to bind with high affinity, this compound cannot effectively induce this conformational change, resulting in a near-complete loss of agonist-induced G protein activation.

In essence, the metabolic conversion to the carboxylic acid metabolite serves as a detoxification and deactivation pathway for the parent compound. This principle, where oxidation to a carboxylic acid abolishes pharmacological activity, is a well-established metabolic fate for both phytocannabinoids like Δ9-THC and various classes of synthetic cannabinoids. nih.gov

Correlation between Metabolic Transformation (Ester Hydrolysis) and Receptor Activity

The primary metabolic pathway for the synthetic cannabinoid MDMB-FUBICA is the hydrolysis of its methyl ester group, a transformation that yields its main carboxylic acid metabolite, known as this compound. This biotransformation is catalyzed by human carboxylesterases (hCES), which are crucial enzymes in the metabolism of many ester-containing drugs. nih.govcore.ac.ukspringermedizin.de In vitro studies investigating the hydrolysis of MDMB-FUBICA have shown that while carboxylesterase isoforms are involved, the rate of metabolite production can be relatively low under these specific experimental conditions. nih.govspringermedizin.de

This metabolic conversion from an ester to a carboxylic acid has a profound impact on the compound's pharmacological activity at cannabinoid receptors. Research on a range of structurally similar synthetic cannabinoids demonstrates a consistent structure-activity relationship: the presence of the methyl ester is critical for high-affinity binding and potent activation of the cannabinoid type 1 (CB1) receptor. mtak.huresearchgate.net The hydrolysis of this ester group to form the corresponding carboxylic acid metabolite results in a significant decrease in CB1 receptor affinity and functional potency. mtak.huresearchgate.net For some related synthetic cannabinoids, this transformation not only reduces potency but can also shift the functional profile of the molecule from a full agonist to a weak inverse agonist or antagonist at the CB1 receptor. mtak.hu

Comparative Pharmacological Profile of this compound vs. Parent Compound MDMB-FUBICA

A direct comparison of the pharmacological profiles of MDMB-FUBICA and its primary metabolite, this compound, reveals a stark difference in their interaction with the CB1 receptor. MDMB-FUBICA, the parent compound, is recognized as a potent agonist at cannabinoid receptors. However, following ester hydrolysis, the resulting metabolite exhibits drastically diminished activity.

While specific quantitative data for MDMB-FUBICA and its metabolite are limited, extensive research on closely related analogues provides a clear picture of the expected disparity. Studies on compounds such as 5F-MDMB-PICA, 4F-MDMB-BICA, and AMB-FUBINACA consistently show that their respective carboxylic acid metabolites have significantly lower potency at the CB1 receptor. mtak.hunih.gov The reduction in potency can be substantial, with reports indicating decreases ranging from 21-fold to over 400-fold for some analogues. researchgate.net In the case of AMB-FUBINACA, its acid metabolite was found to be over 3000-fold less potent than the parent compound. nih.gov This evidence strongly suggests that this compound is considerably less pharmacologically active than its parent compound.

CompoundStructural FeatureReceptor Activity Profile (based on analogues)Relative Potency (based on analogues)
MDMB-FUBICAMethyl EsterPotent Full Agonist at CB1 ReceptorHigh
This compoundCarboxylic AcidSignificantly Reduced Affinity and Efficacy; Potential Weak Inverse Agonist/AntagonistVery Low (21 to >3000-fold reduction) researchgate.netnih.gov

Enantioselective Pharmacological Activity (if applicable to metabolite 3)

This compound, formally known as N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, possesses a chiral center originating from the L-valine amino acid component of its structure. caymanchem.com This inherent chirality means that the compound can exist as different stereoisomers (enantiomers). In synthetic cannabinoid research, it is well-established that the stereochemistry of a molecule can significantly influence its binding affinity and efficacy at cannabinoid receptors. However, current scientific literature does not provide specific data on the enantioselective pharmacological activity of this compound. Studies isolating and comparing the receptor activity of the individual enantiomers of this specific metabolite have not been reported.

Assessment of Potential Contributions to Overall Cannabinoid Activity

Although this compound is the most predominant metabolite detected in urine samples after MDMB-FUBICA intake, its greatly diminished affinity and potency at the CB1 receptor mean it is unlikely to produce significant central nervous system effects. uniklinik-freiburg.de The profound psychoactive effects associated with MDMB-FUBICA are almost exclusively attributable to the parent compound before it undergoes metabolic transformation. Therefore, the primary relevance of this compound in a toxicological context is not as an active psychoactive agent, but rather as a crucial and reliable biomarker for confirming the consumption of its parent compound. ojp.govnih.gov

Forensic and Toxicological Implications of Mdmb Fubica Metabolite 3 As a Biomarker

Role of MDMB-FUBICA Metabolite 3 as a Biomarker for MDMB-FUBICA Exposure

This compound, the carboxylic acid product formed via ester hydrolysis of the parent compound, serves as a critical biomarker for detecting exposure to MDMB-FUBICA. Many synthetic cannabinoids with a methyl ester group, including MDMB-FUBICA, are known to be unstable in biological matrices, particularly blood. ojp.govnih.gov Studies have shown that these parent compounds can degrade, making their detection unreliable. nih.govdntb.gov.ua In contrast, their corresponding butanoic acid metabolites are often more stable, providing a more dependable indicator of consumption. ojp.govnih.gov This makes this compound an essential target in toxicological screenings.

A significant challenge in the forensic toxicology of synthetic cannabinoids is the rapid metabolism and poor stability of the parent compounds. nih.govresearchgate.net Synthetic cannabinoids containing a methyl ester, such as MDMB-FUBICA, can be particularly unstable when stored in blood, even under refrigerated conditions. ojp.govnih.gov This degradation leads to the formation of the more stable carboxylic acid metabolite, this compound. ojp.govnih.gov

Consequently, forensic laboratories frequently detect this metabolite in biological samples, such as blood and urine, even when the parent MDMB-FUBICA is completely absent or below the limit of detection. nih.govresearchgate.netsemanticscholar.org In a study evaluating the stability of similar synthetic cannabinoids, samples stored at room temperature or refrigerated showed significant degradation of the parent compounds, while the acid metabolites remained stable. nih.govdntb.gov.ua One study found that in 21% of positive cases for certain synthetic cannabinoids, only the metabolite was identified in blood samples. nih.govdntb.gov.ua This phenomenon underscores the necessity of including this compound in analytical methods to avoid false-negative results. researchgate.net

Stability of Parent Synthetic Cannabinoids vs. Their Acid Metabolites in Blood

Compound TypeStorage ConditionStabilityForensic Implication
Parent Compound (with methyl ester)Room Temperature / RefrigeratedUnstable, degrades over timeMay not be detectable after a short period, leading to potential false negatives.
Acid Metabolite (e.g., this compound)Room Temperature / Refrigerated / FrozenStableReliable marker for consumption, detectable even when the parent compound is absent. nih.govdntb.gov.ua

Given the instability of the parent compound, this compound is considered a more suitable primary and long-term biomarker for confirming MDMB-FUBICA consumption. ojp.govnih.gov Its superior stability ensures a longer detection window, increasing the likelihood of identifying exposure in forensic and clinical cases. researchgate.net Toxicological screening protocols that target only the parent drug are prone to failure, especially if there is a delay between consumption, sample collection, and analysis. nih.gov Therefore, forensic experts recommend including the butanoic acid metabolites in routine testing panels to accurately identify the use of methyl ester-containing synthetic cannabinoids. ojp.gov The detection of this compound provides reliable evidence of exposure when the parent drug is no longer measurable. nih.govresearchgate.net

Differentiation and Specificity in Forensic Contexts

While this compound is a crucial biomarker, its utility in forensic contexts is complicated by a lack of specificity, as similar metabolic pathways exist for structurally related synthetic cannabinoid receptor agonists (SCRAs).

A primary challenge in interpreting the presence of this compound is that it is not unique to MDMB-FUBICA. This compound is also a presumptive metabolite of ADB-FUBICA, an indole-based SCRA that is structurally very similar. caymanchem.com Furthermore, the metabolic pathway of ester hydrolysis is common to many synthetic cannabinoids. For example, the indazole-analogue MDMB-FUBINACA also undergoes ester hydrolysis to produce a nearly identical metabolite, differing only in its core structure (indazole vs. indole). researchgate.netcaymanchem.com This metabolic overlap means that the detection of the 3,3-dimethylbutanoic acid metabolite alone cannot definitively attribute exposure to MDMB-FUBICA without further investigation of other specific metabolites. researchgate.netnih.gov

Parent Compounds Sharing Common Metabolic Pathways or Products

Parent CompoundCore StructureMetaboliteMetabolic Pathway
MDMB-FUBICAIndole (B1671886)This compoundEster Hydrolysis
ADB-FUBICAIndolePresumptively forms this compound caymanchem.comAmide Hydrolysis
MDMB-FUBINACAIndazoleMDMB-FUBINACA 3,3-dimethylbutanoic acid caymanchem.comEster Hydrolysis

To conclusively confirm the consumption of MDMB-FUBICA, forensic toxicologists must identify biomarkers that are unique to its metabolism. nih.gov This often requires a comprehensive analysis of the full metabolic profile to find biotransformations that occur on a part of the molecule not shared by other common SCRAs. While the ester hydrolysis product (metabolite 3) is a sensitive marker of exposure to a class of compounds, specific markers are needed for unambiguous identification. caymanchem.com Research into the metabolism of similar compounds like ADB-FUBINACA suggests that unique markers are often found through other metabolic pathways, such as hydroxylation at specific positions on the molecule or the formation of dihydrodiol metabolites. researchgate.netnih.gov The identification of such unique metabolites for MDMB-FUBICA is essential for accurate forensic reporting and differentiation from other structurally related drugs.

Contribution to Forensic Intelligence and Drug Surveillance Programs

The detection and monitoring of this compound and similar biomarkers play a vital role in forensic intelligence and public health surveillance. ojp.gov By tracking the prevalence of such metabolites in forensic casework, authorities can monitor the rise and fall of specific synthetic cannabinoids in the illicit market, even when the parent compounds are modified by clandestine labs to evade detection. ojp.govojp.gov

This data provides valuable intelligence to crime laboratories, public health officials, and law enforcement, allowing them to:

Identify trends in illicit drug use and adapt testing scopes accordingly. ojp.gov

Issue public health alerts regarding the emergence of new and dangerous compounds. ojp.govojp.gov

Understand the metabolism of novel psychoactive substances (NPS), which is critical for developing reliable detection methods. nih.gov

Link specific substances to adverse events , such as hospitalizations and deaths, contributing to a better understanding of their public health impact. ojp.gov

By including key metabolites like this compound in their workflows, forensic laboratories contribute to a dynamic and responsive system of drug surveillance that is essential for addressing the challenges posed by the ever-changing NPS landscape. ojp.govmdpi.comnih.gov

Monitoring Prevalence and Trends in Illicit Drug Markets

Tracking the presence of specific drug metabolites in forensic casework is an essential tool for public health and law enforcement agencies to monitor the dynamic and clandestine nature of the illicit drug market. The detection of this compound in biological samples provides definitive evidence of MDMB-FUBICA consumption, even when the parent compound is no longer detectable. researchgate.netnih.gov This is particularly crucial as synthetic cannabinoids are often unstable in biological matrices, whereas their carboxylic acid metabolites, such as this compound, are generally more stable. nih.gov

By aggregating data from toxicology laboratories, authorities can identify geographical and temporal trends in the use of specific synthetic cannabinoids. An increase in the prevalence of this compound can signal a new supply entering a region or a shift in user preference, allowing for timely public health alerts and targeted law enforcement interventions. For instance, data from forensic casework in the United States provides a snapshot of the prevalence of various synthetic cannabinoid metabolites.

A report from the third quarter of 2019 by the Center for Forensic Science Research & Education (CFSRE) provides insight into the detection rates of various novel psychoactive substances (NPS). In this report, which analyzed 1,293 samples from forensic casework, this compound was identified, indicating its circulation in the illicit market. cfsre.org

Table 1: Detection of this compound in U.S. Forensic Casework (Q3 2019)

Analyte Positive Samples % Positivity (n=1,293)
MDMB-FUBICA 3,3-Dimethylbutanoic Acid 3 0.2%

Source: Adapted from the Center for Forensic Science Research & Education (CFSRE) Trend Report: Q3 2019. cfsre.org

This type of surveillance data is invaluable. While the 0.2% positivity rate for this compound in this specific dataset may seem low, it confirms the presence of the parent drug in the population and establishes a baseline. cfsre.org Continuous monitoring allows toxicologists and epidemiologists to track the rise and fall of specific synthetic cannabinoids, providing a clearer picture of the constantly evolving NPS landscape. ojp.govcfsre.org

Informing Targeted Analytical Screening Methodologies

The characterization of this compound is crucial for developing and validating robust and targeted analytical methods in forensic toxicology laboratories. Because parent synthetic cannabinoids are often metabolized to undetectable levels, screening methods must include their major, more stable metabolites to avoid false negatives. nih.govsemanticscholar.org The identification of this compound as a primary urinary marker for MDMB-FUBICA intake directly informs the selection of target analytes for these screening panels. semanticscholar.org

Forensic laboratories rely on highly sensitive and specific techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of synthetic cannabinoids and their metabolites. researchgate.net The development of a targeted LC-MS/MS method requires the inclusion of the specific mass transitions and retention times for analytes of interest. By identifying this compound as a key biomarker, laboratories can incorporate it into their routine screening and confirmation workflows. nih.gov This ensures that the use of MDMB-FUBICA is reliably detected.

Method validation for such assays establishes critical parameters like the limit of detection (LOD) and limit of quantification (LOQ). While specific validation data for this compound is not always published individually, the LOD and LOQ values are typically in the low to sub-nanogram per milliliter (ng/mL) range, reflecting the high potency of these compounds and the sensitivity of modern analytical instrumentation. oup.compreprints.org

Table 2: Typical Analytical Parameters for Synthetic Cannabinoid Metabolite Screening

Analytical Technique Target Analyte Class Typical Limit of Detection (LOD) in Urine Typical Limit of Quantification (LOQ) in Urine
LC-MS/MS Carboxylic Acid Metabolites 0.01 - 0.5 ng/mL 0.05 - 1.0 ng/mL
GC-MS Carboxylic Acid Metabolites 0.1 - 1.0 ng/mL 0.5 - 2.0 ng/mL

Note: These values represent typical ranges found in validated methods for various synthetic cannabinoid metabolites and are for illustrative purposes. oup.compreprints.org

The inclusion of this compound in analytical schemes allows for a more accurate assessment of the prevalence of MDMB-FUBICA use and helps to distinguish its use from that of other synthetic cannabinoids that may produce different metabolites. nih.gov This targeted approach enhances the ability of forensic toxicologists to provide clear and accurate findings in clinical and medicolegal cases.

Future Research Directions and Unaddressed Research Gaps for Mdmb Fubica Metabolite 3

Comprehensive Mapping of All Possible Metabolites and Their Proportionality

A significant research gap exists in the complete metabolic profiling of MDMB-FUBICA. While MDMB-FUBICA metabolite 3 (the carboxylic acid formed by ester hydrolysis) is a known major metabolite, a comprehensive map of all potential phase I and phase II metabolites is yet to be established. Studies on similar synthetic cannabinoids have revealed a multitude of metabolic pathways, including hydroxylation, oxidative defluorination, and glucuronidation. nih.govresearchgate.net Research on 4F-MDMB-BICA, a structurally related compound, identified as many as 30 phase I metabolites in human liver microsome (pHLM) assays and 20 in vivo urinary metabolites. semanticscholar.orgnih.gov

Future research must focus on elucidating the full metabolic profile of MDMB-FUBICA in various human-relevant systems. This includes identifying not only the major metabolites but also the minor ones, as their presence and ratios could provide crucial information about the timeline of consumption and individual metabolic differences. Determining the proportionality of this compound relative to other metabolites is essential for its validation as a primary biomarker.

Table 1: Potential Metabolic Pathways for MDMB-FUBICA Requiring Investigation

Metabolic Reaction Potential Outcome Research Importance
Ester Hydrolysis Formation of this compound Primary biomarker identification
Oxidative Defluorination Modification of the fluorophenyl group Understanding bioactivation/detoxification
Hydroxylation Addition of -OH groups to various parts of the molecule Identification of additional biomarkers
Dehydrogenation Formation of unsaturated metabolites Characterizing the full metabolic profile

| Glucuronidation (Phase II) | Conjugation for excretion | Assessing clearance rates and detection windows |

Development of Higher Throughput and More Specific Analytical Methods

Current analytical methods for detecting synthetic cannabinoid metabolites, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), are powerful but can be resource-intensive. semanticscholar.orgojp.gov The ever-expanding number of NPS necessitates the development of higher throughput methods to handle the large caseloads in forensic laboratories. ojp.gov Research into rapid screening techniques that can simultaneously and specifically detect this compound along with a wide array of other NPS metabolites is crucial. nih.gov

Furthermore, the development of more specific methods is needed to distinguish this compound from structurally similar metabolites of other synthetic cannabinoids that may be present in a sample. This includes optimizing chromatographic separation and mass spectrometric fragmentation to ensure unambiguous identification. ojp.gov The goal is to create validated, efficient, and highly specific assays that can be readily implemented in routine forensic toxicology casework. nih.gov

Advanced Enzymatic Characterization of Metabolite Formation and Degradation Kinetics

The specific human enzymes responsible for the formation of this compound from its parent compound are not fully characterized. While it is presumed that carboxylesterases play a primary role in the hydrolysis of the methyl ester, detailed enzymatic studies are lacking. In vitro studies using human liver microsomes (HLMs) and specific recombinant enzymes are necessary to identify the key players in this biotransformation. nih.govresearchgate.net

Understanding the kinetics of these enzymatic reactions—such as the rate of formation of this compound and its subsequent metabolic degradation, if any—is a critical unaddressed research area. This data would be invaluable for developing physiologically based pharmacokinetic (PBPK) models to predict the time course of the metabolite in the body, aiding in the interpretation of toxicological findings.

Long-Term Stability and Degradation Kinetics of this compound in Various Matrices

The stability of drug metabolites in biological samples is a critical factor for accurate toxicological analysis, especially when samples are stored for extended periods before analysis. Studies have shown that while parent ester-containing synthetic cannabinoids can be unstable in blood, their carboxylic acid metabolites, like this compound, are generally more stable. nih.gov

However, comprehensive long-term stability data for this compound under various storage conditions (room temperature, refrigeration, frozen) and in different matrices (blood, urine, oral fluid, hair) is still needed. One study indicated that MDMB-FUBICA M3 was among a group of metabolites generally more stable in freezer and refrigerator conditions than at room temperature. ojp.gov Another source suggests a stability of at least four years when stored at -20°C. caymanchem.com More detailed kinetic studies are required to precisely model its degradation rate over time in different biological samples, ensuring the reliability of retrospective analyses. researchgate.net

Table 2: Reported Stability of this compound and Related Compounds

Compound/Metabolite Matrix Storage Condition Reported Stability Citation
MDMB-FUBICA M3 Urine Room Temp, Refrigerator, Freezer More stable in freezer/refrigerator ojp.gov
This compound Crystalline Solid -20°C ≥ 4 years caymanchem.com
Butanoic acid metabolites (general) Blood All conditions Stable nih.gov

Isomer-Specific Analytical and Pharmacological Characterization of this compound

MDMB-FUBICA is derived from the amino acid L-valine, meaning it possesses a chiral center. Consequently, its metabolite, this compound (N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine), is also chiral. caymanchem.com It is often assumed that seized materials and resulting metabolites correspond to the L-isomer, but illicit synthesis can potentially produce racemic mixtures or even the D-isomer.

Mechanistic Insights into Differential Metabolic Pathways in Diverse Biological Systems

Metabolism studies are often conducted using a limited range of models, primarily in vitro human liver microsomes or rodent models. nih.govresearchgate.net However, metabolic pathways can differ significantly between in vitro and in vivo systems, and across different species. nih.gov Research on other NPS has demonstrated the utility of alternative models, such as zebrafish larvae, to identify unique metabolites. researchgate.netnih.gov

A key unaddressed area is the investigation of MDMB-FUBICA metabolism in a wider range of biological systems. Comparing the metabolite profiles generated in human hepatocytes, animal models, and other advanced in vitro systems could provide crucial mechanistic insights into potential variations in metabolism. This knowledge is essential for accurately extrapolating experimental data to human exposure scenarios and for understanding inter-individual differences in metabolic capability.

Q & A

Q. What computational tools are available for functional annotation of this compound in untargeted studies?

  • MBROLE3 integrates chemical ontology databases (e.g., PubChem, HMDB) to annotate metabolites and link them to biological processes. Its indirect annotation feature leverages PubMed co-citations to infer novel associations (e.g., "neuroinflammation") .
  • For pathway mapping, use Kyoto Encyclopedia of Genes and Genomes (KEGG) modules enriched with synthetic cannabinoid metabolism data from forensic case studies .

Methodological Resources

  • Data Repositories : NIH Metabolomics Workbench (Project ID: PR000898) ; Human Metabolome Database (HMDB) for NMR spectral matching .
  • Tools : XCMS for LC-MS data preprocessing ; MBROLE3 for functional annotation ; MetaboAnalyst for multi-omics integration .
  • Experimental Models : Recombinant hCES isoforms for in vitro hydrolysis studies ; chiral HPLC columns (e.g., Chiralpak IA) for enantiomer separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.